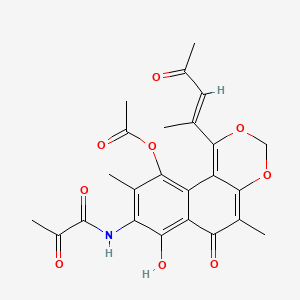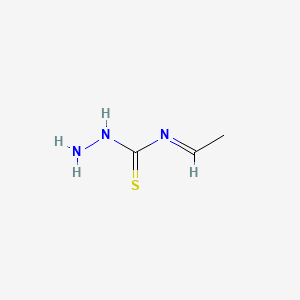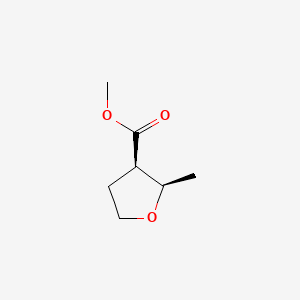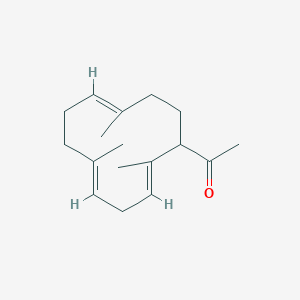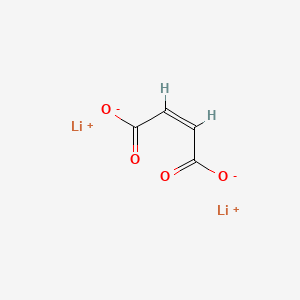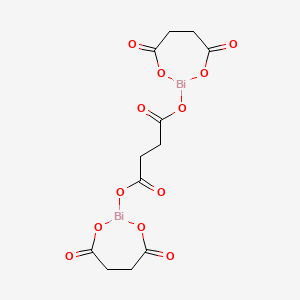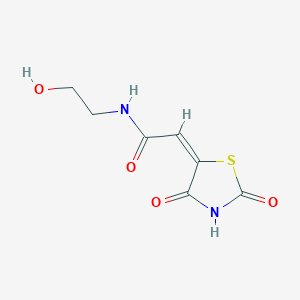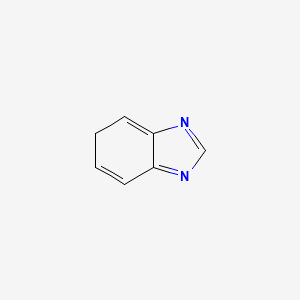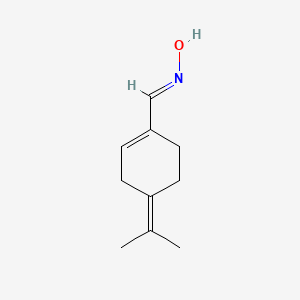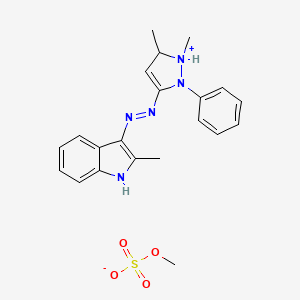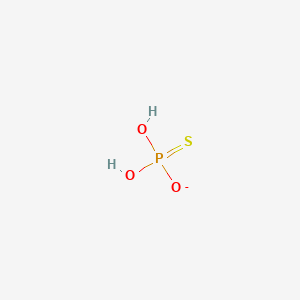
Dihydrogen phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen phosphorothioate is a chemical compound that belongs to the class of phosphorothioates. These compounds are characterized by the substitution of one of the oxygen atoms in the phosphate group with a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrogen phosphorothioate can be synthesized through several methods. One common approach involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of the phosphorothioate anion, which can then be further processed to obtain this compound . Another method involves the one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to the efficiency and high yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Dihydrogen phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfur atom in the phosphate group makes it susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, bases such as triethylamine, and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include various phosphorothioate derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Dihydrogen phosphorothioate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other phosphorothioate compounds. In biology, it is utilized in the study of nucleic acids and their interactions with proteins. In medicine, this compound derivatives are explored for their potential therapeutic applications, including antisense oligonucleotide therapies . In industry, it is used in the production of pesticides and other agrochemicals .
Mecanismo De Acción
The mechanism of action of dihydrogen phosphorothioate involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, modulating their function. The sulfur atom in the phosphate group enhances its binding affinity and stability, making it a valuable tool in molecular biology and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dihydrogen phosphorothioate include thiophosphates, phosphorothioate oligonucleotides, and other organophosphorus compounds. These compounds share the characteristic P-S bond but differ in their specific structures and applications .
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and binding affinity. These properties make it particularly valuable in applications requiring high specificity and stability, such as antisense therapies and nucleic acid research .
Propiedades
IUPAC Name |
dihydroxy-oxido-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3PS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726539 |
Source


|
| Record name | Dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44042-56-0 |
Source


|
| Record name | Dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
